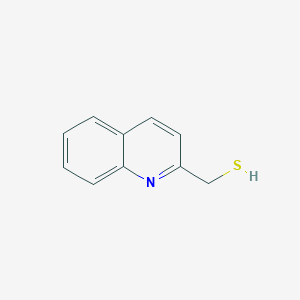

2-Quinolinemethanethiol

Descripción general

Descripción

Synthesis Analysis

Quinoline derivatives have been synthesized through several efficient methods. For instance, a highly regioselective synthesis of 2-(methylthio)quinolines and their condensed analogs was developed through acid-induced cyclocondensation of anilines or aromatic diamines with 3-bis(methylthio)acrolein (Panda et al., 2004). Another study reported the solvent-free synthesis of 2-acylthieno[2,3-b]quinolines from 2-halo-quinolinyl ketones using Cu-TEMPO catalysis, showcasing chemoselectivity and broad functional group tolerance (Teja & Khan, 2020).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been elucidated using various techniques. For example, crystal structure analysis, spectral IR, UV–Vis, and NMR assessments were conducted on potent quinoline derivatives, revealing their electronic and nonlinear optical properties through experimental and DFT studies (Khalid et al., 2019).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, leading to highly functionalized products. For instance, functionalized quinolines were synthesized via Vilsmeier cyclization of alpha-oxoketene-N,S-anilinoacetals, demonstrating regioselective synthesis and further transformations (Mahata et al., 2003).

Physical Properties Analysis

The study of physical properties, including thermal and photophysical behaviors, has been an important aspect of quinoline research. For example, the synthesis, characterization, and fluorescence properties of azomethine polymer containing quinoline units were explored, detailing electrochemical and photophysical behaviors (Kaya et al., 2018).

Chemical Properties Analysis

Quinoline derivatives exhibit a broad range of chemical properties. The synthesis and reactions of quinoxaline-2,3(1H,4H)-dithione, a related compound, provide insights into the chemical properties of quinoline derivatives, showcasing their reactions with phosphorous pentasulfide and their ability to form various substituted derivatives and poly-fused heterocyclic ring systems (Baashen, 2018).

Aplicaciones Científicas De Investigación

Biologically Active Compounds for Drug Design : A study by Sabo et al. (2021) discusses the synthesis and bromination of 2-Methallylthio-3-(hydroxyiminomethyl)quinoline, leading to the formation of biologically active compounds with potential applications in organic synthesis and drug design (Sabo et al., 2021).

Advances in Synthesis for Medicinal and Agrochemical Applications : Hong, Shin, and Lim (2020) highlight recent advances in the one-pot modular synthesis of 2-quinolones, which are promising for efficient, selective, and environmentally friendly production of these molecules, important in medicinal and agrochemical research (Hong, Shin, & Lim, 2020).

Organic Syntheses and Anticancer Research : Amouri (2011) discusses metal-stabilized o-quinone methides, thioquinones, and selenoquinones as important reactive intermediates in organic syntheses and chemical and biological processes, with potential applications in organic syntheses, chemical and biological processes, and anticancer research (Amouri, 2011).

Organic Electronics and Multifunctional Materials : Casado, Ponce Ortiz, and López Navarrete (2012) report that quinoidal oligothiophenes exhibit unique properties due to their unconventional electronic structure, making them versatile semiconducting substrates for organic electronics and multifunctional materials (Casado, Ponce Ortiz, & López Navarrete, 2012).

Synthesis of 2-Substituted Quinolines : Panda et al. (2004) developed a simple and efficient synthesis of 2-(methylthio)quinolines and their condensed analogs through acid-induced cyclocondensation, enabling the creation of 2-substituted quinolines (Panda et al., 2004).

Optical Properties for Technology Applications : Khalid et al. (2019) demonstrate that synthesized quinoline derivatives show promising nonlinear optical properties, indicating potential for technology-related applications (Khalid et al., 2019).

Anticancer Activity : Solomon and Lee (2011) highlight that quinoline compounds exhibit effective anticancer activity, with their synthetic versatility enabling the generation of diverse derivatives for various medical benefits (Solomon & Lee, 2011).

Greener Synthesis Methods : Prajapati et al. (2014) discuss recent advances in the synthesis of quinolines using greener methods like microwave, clay, and UV radiation, promoting more sustainable production for medicinal and industrial chemistry applications (Prajapati et al., 2014).

Safety And Hazards

The safety and hazards associated with 2-Quinolinemethanethiol are not explicitly mentioned in the search results. Further research may be required to find this information.

Direcciones Futuras

The future directions of research involving 2-Quinolinemethanethiol are not explicitly mentioned in the search results. However, given its presence in the defensive spray of the hog-nosed skunk and its potential use in the construction of transition metal complexes and metal salts of 2-mercaptomethylquinoline2, it could be of interest in the fields of biochemistry and materials science.

Propiedades

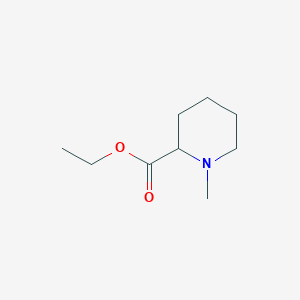

IUPAC Name |

quinolin-2-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVLCYRUWQRBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolinemethanethiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)

![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)